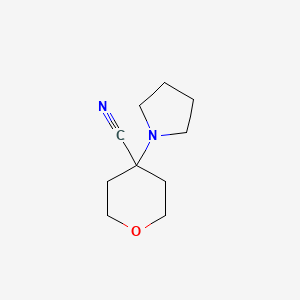
4-(Pyrrolidin-1-yl)oxane-4-carbonitrile
Übersicht
Beschreibung
“4-(Pyrrolidin-1-yl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 112799-20-9 . Its molecular weight is 180.25 and it is typically in the form of a powder . The IUPAC name for this compound is 4-(1-pyrrolidinyl)tetrahydro-2H-pyran-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-(Pyrrolidin-1-yl)oxane-4-carbonitrile” is 1S/C10H16N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)oxane-4-carbonitrile” is a powder at room temperature . It has a molecular weight of 180.25 .Wissenschaftliche Forschungsanwendungen
Non-linear Optical Properties
Studies have been conducted on compounds structurally related to 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, demonstrating their potential in non-linear optical applications due to their unique crystal structures and intermolecular interactions. For instance, derivatives have been examined for their non-linear optical properties, highlighting the significance of pyrrolidine and pyridine rings' conformations and their stabilization by intermolecular interactions (Palani, K., Ambalavanan, P., Ponnuswamy, M. N., Raghukumar, V., & Ramakrishnan, V. T., 2004) Crystal structure study.
Antimicrobial Activity
Research has delved into the antimicrobial efficacy of novel 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating significant activity against a range of aerobic and anaerobic bacteria. These findings suggest potential applications in developing new antimicrobial agents (Bogdanowicz, A., Foks, H., Gobis, K., Kędzia, A., Kwapisz, E., Olczak, A., & Główka, M., 2013) Antibacterial activity research.
Synthesis and Chemical Analysis
The synthesis of highly functionalized compounds from 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile derivatives has been explored, with applications in creating diverse molecular structures for various research purposes. This includes the development of new synthetic pathways and the analysis of their chemical properties (Sil, D., Sharon, A., Maulik, P., & Ram, V., 2004) Synthesis and characterization.
Molecular Structure Studies
Several studies have focused on elucidating the molecular and crystal structures of pyridine derivatives related to 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This research aids in understanding the compounds' physical and chemical properties, contributing to material science and molecular engineering (Cetina, M., Tranfić, M., Sviben, I., & Jukić, M., 2010) Molecular structure analysis.
Enzyme Inhibition for Therapeutic Targets
Research has also been conducted on compounds structurally similar to 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile for their potential as enzyme inhibitors, offering insights into novel therapeutic targets. For example, studies on inhibitors of xanthine oxidoreductase present new avenues for treating diseases related to enzyme dysfunction (Matsumoto, K., Okamoto, K., Ashizawa, N., & Nishino, T., 2011) Enzyme inhibition study.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-yloxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-9-10(3-7-13-8-4-10)12-5-1-2-6-12/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBNNXSNPDALJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213519 | |
| Record name | Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)oxane-4-carbonitrile | |
CAS RN |
112799-20-9 | |
| Record name | Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112799-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2h-Thieno[3,2-b]pyrrol-3(4h)-one](/img/structure/B3345908.png)

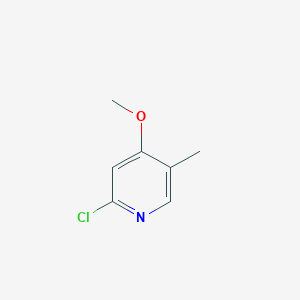
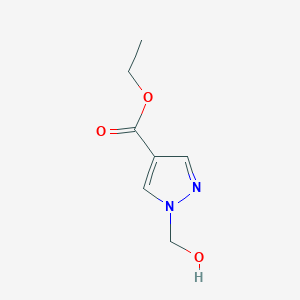
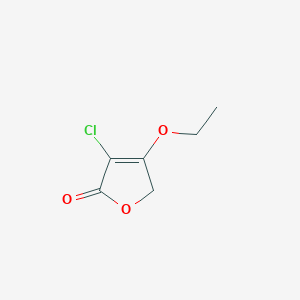
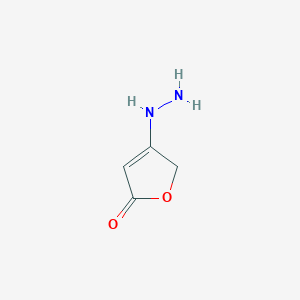
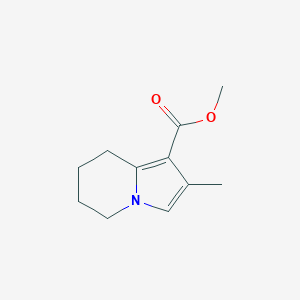
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)

![5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one](/img/structure/B3345974.png)
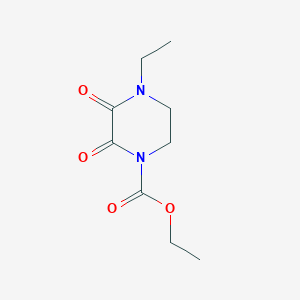
![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)